1-Phenyl-2-butene

Description

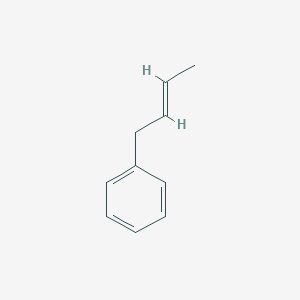

Structure

3D Structure

Properties

IUPAC Name |

[(E)-but-2-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKHQPGJNTXTPY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-00-2, 1560-06-1 | |

| Record name | (E)-1-Phenyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UF46BAB8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-1-Phenyl-2-butene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Phenyl-2-butene, also known as trans-1-phenyl-2-butene, is an aromatic hydrocarbon of interest in organic synthesis. Its structure, featuring a phenyl group attached to a butene backbone, makes it a versatile starting material and intermediate for the synthesis of more complex molecules, including potential pharmaceutical compounds and specialty polymers.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with a detailed experimental protocol for its synthesis via the Wittig reaction.

Physicochemical and Spectroscopic Data

The fundamental properties of (E)-1-Phenyl-2-butene are summarized in the tables below, providing a quick reference for experimental design and characterization.

Physical Properties

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₂ | - |

| Molecular Weight | 132.20 | g/mol |

| Appearance | Colorless liquid | - |

| Melting Point | ~ -80 | °C |

| Boiling Point | ~ 201 | °C |

| Density | 0.901 | g/mL |

| Refractive Index | 1.510 | - |

| Solubility | Soluble in organic solvents (ethanol, ether, chlorinated hydrocarbons) | - |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | Signals expected in the aromatic region (7.0-7.4 ppm), vinylic region (5.3-5.8 ppm), allylic region (~3.3 ppm), and aliphatic region (~1.7 ppm).[2] |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), vinylic carbons (~125-135 ppm), allylic carbon (~39 ppm), and methyl carbon (~18 ppm). |

| Mass Spec. | Key fragments observed at m/z = 132 (M+), 117, 115.[3] |

Chemical Properties and Reactivity

(E)-1-Phenyl-2-butene exhibits reactivity characteristic of both an alkene and an aromatic compound. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The allylic position is susceptible to radical substitution. The phenyl group can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid reactions at the double bond.

Experimental Protocols

The Wittig reaction is a reliable and widely used method for the stereoselective synthesis of alkenes. The following protocol details the synthesis of (E)-1-Phenyl-2-butene from benzaldehyde and the appropriate Wittig reagent.

Synthesis of (E)-1-Phenyl-2-butene via Wittig Reaction

Objective: To synthesize (E)-1-Phenyl-2-butene from benzaldehyde and the ylide generated from ethyltriphenylphosphonium bromide.

Materials:

-

Ethyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe to create a suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

To the ylide solution at 0 °C, add benzaldehyde (1.0 equivalent) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexanes:ethyl acetate 9:1).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of (E)-1-Phenyl-2-butene and triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent.

-

Combine the fractions containing the product and remove the solvent by rotary evaporation to yield (E)-1-Phenyl-2-butene as a colorless oil.

-

Visualizations

Synthesis of (E)-1-Phenyl-2-butene via Wittig Reaction

Caption: Workflow for the synthesis of (E)-1-Phenyl-2-butene.

General Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Phenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyl-2-butene, a key organic compound. The document details its chemical structure, stereochemistry, physicochemical properties, and synthesis. It also explores its reactivity, particularly in allylic bromination, and its relevance as a structural motif in the context of medicinal chemistry and drug development.

Core Chemical Structure and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. It consists of a phenyl group attached to a butene chain, with the double bond located at the second carbon position of the chain. This structure gives rise to specific chemical and physical properties that are valuable in organic synthesis.

The compound is a colorless liquid at room temperature and is soluble in common organic solvents like ethanol and ether.[1] Its physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| Boiling Point | ~201 °C |

| Melting Point | ~-80 °C |

| IUPAC Name | (E)-1-phenylbut-2-ene / (Z)-1-phenylbut-2-ene |

Stereochemistry and Isomerism

A critical feature of this compound's structure is the presence of a double bond between the second and third carbon atoms of the butene chain. Each of these carbon atoms is bonded to two different groups, which allows for the existence of geometric isomers. This type of stereoisomerism is commonly referred to as cis-trans or, more formally, E/Z isomerism.

-

(E)-1-phenyl-2-butene (trans-isomer): In this configuration, the higher priority groups on each carbon of the double bond (the phenylmethyl group and the methyl group) are on opposite sides of the double bond.

-

(Z)-1-phenyl-2-butene (cis-isomer): In this configuration, the higher priority groups are on the same side of the double bond.

The presence of these stereoisomers is significant as they can exhibit different physical properties and reactivity, which is a crucial consideration in stereoselective synthesis and drug design.

Caption: Stereoisomers of this compound.

Synthesis of this compound

General Synthetic Approach: Alkenylation of Aromatics

This method involves the reaction of an aromatic compound, such as benzene, with a conjugated diene, like butadiene, in the presence of a suitable catalyst. The catalyst, often a strong acid or a Lewis acid, activates the diene for electrophilic attack on the aromatic ring. The reaction conditions, such as temperature and catalyst choice, can influence the yield and the isomeric purity of the product.

Key Reactions: Allylic Bromination with N-Bromosuccinimide (NBS)

A significant reaction of this compound is allylic bromination, which introduces a bromine atom at the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, favoring radical substitution over electrophilic addition to the double bond.

The reaction proceeds via a free-radical mechanism. The benzylic position (the carbon atom attached to both the phenyl group and the double bond) is particularly susceptible to radical formation due to the resonance stabilization afforded by both the phenyl ring and the adjacent double bond. This leads to the formation of 1-bromo-1-phenyl-2-butene as the major product.

Caption: Allylic Bromination of this compound.

Experimental Protocol: Allylic Bromination of an Alkene with NBS

While a specific protocol for this compound is not detailed in readily available literature, the following is a general procedure for the allylic bromination of an alkene using NBS, which can be adapted for this substrate.

Materials:

-

Alkene (e.g., this compound)

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, the alkene is dissolved in anhydrous carbon tetrachloride.

-

N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator are added to the solution.

-

The mixture is heated to reflux and stirred vigorously. The reaction can also be initiated by irradiation with a UV lamp.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

-

The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Spectroscopic Data

The characterization of this compound and its isomers relies on various spectroscopic techniques. The following table summarizes key expected spectroscopic features.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals for aromatic protons (phenyl group), vinylic protons (C=C-H), allylic protons (Ph-CH₂-), and methyl protons (-CH₃). The coupling constants between the vinylic protons can help distinguish between the (E) and (Z) isomers. |

| ¹³C NMR | Signals for aromatic carbons, vinylic carbons, and aliphatic carbons. The chemical shifts will differ slightly between the (E) and (Z) isomers. |

| IR Spectroscopy | C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring and the alkene, and out-of-plane bending bands for the substituted benzene and alkene, which can also help differentiate between isomers. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₂ (m/z = 132). Fragmentation patterns would likely show the loss of a methyl group and the formation of a stable tropylium ion or a benzyl cation. |

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motifs are highly relevant in medicinal chemistry. The phenyl group is a common feature in many drugs, often playing a role in binding to biological targets through hydrophobic and π-stacking interactions. The alkene portion provides a site for further functionalization, allowing for the synthesis of more complex molecules.

Derivatives of this compound can serve as intermediates in the synthesis of various pharmacologically active compounds. For instance, related structures like chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The core structure of this compound can be seen as a scaffold that can be elaborated upon to create novel drug candidates. The ability to control the stereochemistry of the double bond is also crucial, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

References

Spectroscopic data interpretation for 1-Phenyl-2-butene (NMR, IR, MS)

This guide provides a detailed interpretation of the spectroscopic data for 1-phenyl-2-butene, catering to researchers, scientists, and professionals in drug development. It encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and visual diagrams to illustrate key concepts and workflows.

Data Presentation

The spectroscopic data for (E)-1-phenyl-2-butene is summarized below. The data for the (Z)-isomer is less commonly reported and may show slight variations, particularly in the NMR spectra due to different spatial arrangements of the substituents around the double bond.

¹H NMR Data for (E)-1-Phenyl-2-butene

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 (CH₃) | ~1.7 | Doublet | ~6.0 |

| H-1 (CH₂) | ~3.3 | Doublet | ~6.0 |

| H-2, H-3 (CH=CH) | ~5.5 | Multiplet | - |

| Aromatic (C₆H₅) | ~7.1-7.3 | Multiplet | - |

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

¹³C NMR Data for (E)-1-Phenyl-2-butene

| Carbon | Expected Chemical Shift (δ) ppm | Rationale |

| C-4 (CH₃) | 15-20 | Aliphatic methyl group. |

| C-1 (CH₂) | 35-45 | Benzylic methylene group. |

| C-2, C-3 (CH=CH) | 120-140 | Alkene carbons. |

| Aromatic (C₆H₅) | 125-145 | Aromatic carbons, with the ipso-carbon being the most deshielded. |

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |

| C=C (Aromatic) | 1450-1600 | Medium to Weak | Stretching |

| C=C (Alkene) | ~1650 | Weak | Stretching |

| =C-H (Alkene) | ~965 | Strong | Out-of-plane bending (trans) |

| C-H (Aromatic) | 690-900 | Strong | Out-of-plane bending |

| m/z | Relative Intensity | Proposed Fragment |

| 132 | Moderate | [M]⁺ (Molecular Ion) |

| 117 | High | [M - CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the spectrum can be obtained as a thin film. Place one to two drops of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Instrument Setup : Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Data Acquisition : Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the ion source.

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺•).

-

Fragmentation : The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged fragments and neutral radicals or molecules.

-

Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detector records the abundance of each ion at a specific m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Visualizations

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-Phenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1-phenyl-2-butene (crotylbenzene), an organic compound with applications in organic synthesis and as a potential building block in the development of novel chemical entities.[1] This document details established synthetic methodologies, including the Wittig reaction and Grignard reagent-based approaches, offering step-by-step experimental protocols. Furthermore, it presents a thorough guide to the structural characterization of this compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in tabular format for clarity and comparative analysis, and key processes are illustrated with workflow diagrams.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[2] It exists as two geometric isomers, (E)-1-phenyl-2-butene and (Z)-1-phenyl-2-butene. The trans isomer, (E)-1-phenyl-2-butene, is generally the more stable and commonly synthesized form.[3] The presence of both an aromatic ring and a reactive double bond makes it a versatile intermediate for further chemical transformations. Accurate and efficient synthesis, followed by rigorous structural confirmation, is paramount for its application in research and development. This guide focuses on practical, laboratory-scale synthesis and characterization.

Physical and Chemical Properties:

-

Appearance: Colorless liquid[1]

-

Molecular Weight: 132.20 g/mol [4]

-

Solubility: Soluble in common organic solvents like ethanol and ether.[1]

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and scale of the reaction. Two prevalent and reliable methods are the Wittig reaction and a Grignard reaction followed by dehydration.

Method 1: Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[5][6] For the synthesis of this compound, phenylacetaldehyde can be reacted with ethyltriphenylphosphonium bromide.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

-

Ylide Preparation:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back to 0 °C.

-

Add phenylacetaldehyde (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise to the flask.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to separate this compound from the triphenylphosphine oxide byproduct.

-

Method 2: Grignard Reaction and Dehydration

This two-step approach involves the synthesis of an alcohol intermediate, 1-phenyl-2-butanol, which is subsequently dehydrated to yield the target alkene. The alcohol is formed by reacting phenylmagnesium bromide with butanal.[7]

Caption: Synthesis of this compound via a Grignard reaction and dehydration.

-

Preparation of 1-Phenyl-2-butanol:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, all under a nitrogen atmosphere.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the addition funnel. Add a small portion of this solution to the magnesium to initiate the reaction (indicated by bubbling and heat).

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the solution to 0 °C and add butanal (1.0 equivalent), dissolved in anhydrous diethyl ether, dropwise from the addition funnel.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 1-phenyl-2-butanol may be used directly in the next step or purified by distillation.

-

-

Dehydration to this compound:

-

Place the crude 1-phenyl-2-butanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to induce dehydration, distilling the resulting alkene as it is formed. This favors the formation of the more volatile product and drives the equilibrium forward.

-

Wash the collected distillate with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic product over anhydrous CaCl₂ or Na₂SO₄ and perform a final fractional distillation to obtain pure this compound.

-

Structural Characterization

Rigorous structural analysis is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are standard for this purpose. The data presented below corresponds to the major (E)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.35 - 7.15 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |

| 5.65 - 5.50 | Multiplet | - | 2H | Vinylic protons (-CH=CH-) |

| 3.30 | Doublet | ~6.5 | 2H | Benzylic protons (-CH₂-Ph) |

| 1.70 | Doublet of triplets | ~1.5, ~6.0 | 3H | Methyl protons (-CH₃) |

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.[9]

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | Aromatic Quaternary Carbon (C-1') |

| ~129.0 | Vinylic Carbon (-CH=) |

| ~128.4 | Aromatic CH (ortho/meta) |

| ~126.8 | Vinylic Carbon (-CH=) |

| ~125.9 | Aromatic CH (para) |

| ~39.2 | Benzylic Carbon (-CH₂-Ph) |

| ~17.9 | Methyl Carbon (-CH₃) |

Note: Data is compiled from typical values and may vary slightly.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Caption: General workflow for the GC-MS analysis of this compound.

| m/z | Relative Intensity | Proposed Fragment |

| 132 | Moderate | [C₁₀H₁₂]⁺˙ (Molecular Ion, M⁺) |

| 117 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 115 | Moderate | [M - CH₃ - H₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Note: The base peak is often m/z 91 or 117 depending on the instrument conditions.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3080 - 3020 | Medium | Aromatic & Vinylic C-H stretch |

| 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch (in -CH₂- and -CH₃) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretch |

| ~1655 | Weak | Alkene C=C stretch |

| ~965 | Strong | Trans (=C-H) out-of-plane bend |

| 740, 695 | Strong | Monosubstituted benzene out-of-plane bend |

Note: The strong absorption around 965 cm⁻¹ is highly characteristic of a trans-disubstituted alkene.[3][10]

Conclusion

This guide has detailed robust and reproducible methods for the synthesis of this compound, primarily through the Wittig reaction and a Grignard-based approach. The provided protocols are suitable for typical laboratory settings. Furthermore, a comprehensive framework for the structural characterization of the target compound has been presented, with tabulated spectral data for ¹H NMR, ¹³C NMR, MS, and IR. The combination of these synthetic and analytical techniques allows for the confident preparation and identification of this compound, facilitating its use in further research and development applications.

References

- 1. (E)-1-Phenyl-2-butene [chembk.com]

- 2. scent.vn [scent.vn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C10H12 | CID 5356732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. How can 1-phenyl-2-butanol be synthesized from bromobenzene and any neces.. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (E)-1-Phenyl-2-butene(935-00-2) 1H NMR spectrum [chemicalbook.com]

- 10. (E)-1-Phenyl-2-butene(935-00-2) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Phenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of 1-phenyl-2-butene. It delves into the mechanistic pathways, regioselectivity, and stereochemistry of key reactions, including hydrohalogenation, halogenation, and hydration. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the predictable yet nuanced reactivity of this phenyl-substituted alkene.

Core Principles of Electrophilic Addition to this compound

Electrophilic addition reactions are fundamental transformations in organic chemistry, characterized by the addition of an electrophile to an electron-rich π bond of an alkene. In the case of this compound, the presence of a phenyl group introduces electronic and steric factors that significantly influence the reaction's outcome compared to simple alkenes. The general mechanism involves the initial attack of the electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile.

The stability of the carbocation intermediate is a key determinant of the reaction's regioselectivity. For this compound, protonation of the double bond can lead to two possible secondary carbocations. However, the proximity of the phenyl group allows for the potential formation of a more stable benzylic carbocation through a hydride shift (a type of carbocation rearrangement). This rearranged carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring.[1] This propensity for rearrangement is a critical consideration in predicting the final product distribution.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is a classic example of an electrophilic addition reaction that proceeds through a carbocation intermediate.

Regioselectivity and Carbocation Rearrangement

According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. However, with this compound, the initial protonation at either carbon of the double bond would lead to a secondary carbocation. The subsequent and often rapid 1,2-hydride shift to form a more stable benzylic carbocation is a highly probable event.[1] The nucleophilic attack by the halide ion then predominantly occurs at the benzylic position.

The phenyl group can also exert steric hindrance, potentially influencing the initial site of protonation and the subsequent approach of the nucleophile.[1]

Reaction Mechanism and Stereochemistry

The reaction is initiated by the protonation of the alkene, followed by a possible hydride shift and subsequent nucleophilic attack by the halide. Due to the planar nature of the carbocation intermediate, the halide can attack from either face, leading to a racemic mixture if a new stereocenter is formed. Therefore, the hydrohalogenation of this compound is generally not stereoselective.

Halogenation of this compound

The addition of halogens, typically bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound proceeds through a different mechanism involving a bridged halonium ion intermediate.

Mechanism and Stereochemistry: Anti-Addition

The reaction is initiated by the electrophilic attack of the halogen on the alkene, forming a cyclic halonium ion. This intermediate is then opened by a nucleophilic attack of the halide ion from the opposite side of the ring. This backside attack results in anti-addition of the two halogen atoms across the double bond. This stereospecific outcome is a key feature of this reaction.

Experimental Protocol: Bromination of an Alkene (General Procedure)

Materials:

-

Alkene (e.g., this compound)

-

Bromine (Br₂) or a safer alternative like pyridinium tribromide

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate solution (for quenching excess bromine)

Procedure:

-

Dissolve the alkene in an inert solvent in a round-bottom flask, protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

-

Continue addition until a faint persistent bromine color is observed.

-

Quench the excess bromine by adding a few drops of sodium thiosulfate solution.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or chromatography.

Acid-Catalyzed Hydration of this compound

The addition of water across the double bond of this compound in the presence of an acid catalyst (e.g., sulfuric acid) results in the formation of an alcohol.

Regioselectivity and Mechanism

Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate.[2] The initial protonation of the alkene by the hydronium ion (H₃O⁺) is the rate-determining step. As with hydrohalogenation, the formation of a secondary carbocation followed by a 1,2-hydride shift to a more stable benzylic carbocation is expected. The subsequent attack by a water molecule (the nucleophile) on the benzylic carbocation, followed by deprotonation, yields the alcohol product. Consequently, the hydroxyl group is expected to be at the benzylic position.

Stereochemistry

Due to the formation of a planar carbocation intermediate, the nucleophilic attack by water can occur from either face with equal probability. Therefore, if a new chiral center is formed, a racemic mixture of enantiomers is expected. The reaction is not stereoselective.[2]

Data Summary

Currently, specific quantitative data from the literature for the electrophilic addition reactions of this compound is not available in the performed searches. The following table summarizes the expected major products based on established mechanistic principles.

| Reaction | Reagents | Expected Major Product(s) | Regioselectivity | Stereochemistry |

| Hydrohalogenation | HBr | 2-Bromo-1-phenylbutane | Follows rearrangement to the most stable (benzylic) carbocation. | Not stereoselective |

| Halogenation | Br₂ in CCl₄ | (2R,3S)- and (2S,3R)-2,3-dibromo-1-phenylbutane (from cis-isomer); meso-2,3-dibromo-1-phenylbutane (from trans-isomer) | Not applicable | Anti-addition (stereospecific) |

| Hydration | H₂O, H₂SO₄ (cat.) | 1-Phenyl-2-butanol | Follows rearrangement to the most stable (benzylic) carbocation. | Not stereoselective |

Conclusion

The electrophilic addition reactions of this compound are governed by the interplay of electronic and steric effects imparted by the phenyl group. The high stability of the benzylic carbocation makes carbocation rearrangements a dominant pathway in reactions proceeding through such intermediates, namely hydrohalogenation and acid-catalyzed hydration. This leads to products where the new substituent is located at the benzylic position. In contrast, halogenation proceeds via a bridged halonium ion, resulting in a stereospecific anti-addition product. For professionals in drug development and organic synthesis, a thorough understanding of these mechanistic principles is crucial for predicting and controlling the outcomes of reactions involving phenyl-substituted alkenes, thereby enabling the rational design of synthetic routes to complex molecular targets. Further experimental studies are warranted to provide quantitative data on product distributions for these reactions.

References

Geometric Isomers of 1-Phenyl-2-butene: A Technical Guide to Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the properties and relative stability of the geometric isomers of 1-phenyl-2-butene: (E)-1-phenyl-2-butene and (Z)-1-phenyl-2-butene. This document collates available quantitative data, details relevant experimental protocols, and presents visualizations of key concepts and workflows. The information contained herein is intended to serve as a valuable resource for professionals in the fields of chemical research, organic synthesis, and drug development, where understanding the nuanced differences between stereoisomers is critical for predicting reactivity, biological activity, and optimizing synthetic pathways.

Introduction

This compound is an unsaturated aromatic hydrocarbon that exists as two geometric isomers, (E)- and (Z)-1-phenyl-2-butene, arising from restricted rotation around the carbon-carbon double bond.[1][2] The spatial arrangement of the substituents attached to the double bond significantly influences the physical, chemical, and spectroscopic properties of these isomers.[3][4] A thorough understanding of these differences is paramount for applications ranging from mechanistic studies to the synthesis of complex molecular architectures. This guide will delve into the thermodynamic stability, spectroscopic characterization, and experimental methodologies associated with these isomers.

Properties of this compound Isomers

Physical Properties

| Property | (E)-1-Phenyl-2-butene | (Z)-1-Phenyl-2-butene | Reference |

| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ | [5] |

| Molecular Weight | 132.20 g/mol | 132.20 g/mol | [5] |

| Boiling Point | ~189-190 °C (estimated) | Likely slightly lower than (E)-isomer | |

| Density | ~0.89 g/cm³ (estimated) | Likely slightly lower than (E)-isomer | |

| Refractive Index | ~1.51 (estimated) | Likely different from (E)-isomer |

Note: Experimental values for the (Z)-isomer are scarce. The trends are predicted based on established principles for geometric isomers.

Spectroscopic Data

Spectroscopic techniques are instrumental in differentiating between the (E) and (Z) isomers.

| Spectroscopic Data | (E)-1-Phenyl-2-butene | (Z)-1-Phenyl-2-butene | Reference |

| ¹H NMR | [6] | ||

| δ (ppm) - Olefinic Protons | ~5.5 ppm (multiplet) | Expected to be slightly upfield compared to (E)-isomer | [7] |

| δ (ppm) - Benzylic Protons | ~3.3 ppm (doublet) | [6] | |

| δ (ppm) - Methyl Protons | ~1.7 ppm (doublet) | Expected to be slightly shielded compared to (E)-isomer | [7] |

| ¹³C NMR | [3] | ||

| δ (ppm) - Olefinic Carbons | ~125-135 ppm | ||

| IR Spectroscopy | [6] | ||

| C-H out-of-plane bend (trans) | ~965 cm⁻¹ | ||

| C-H out-of-plane bend (cis) | ~700 cm⁻¹ (expected) | ||

| Mass Spectrometry | [5] | ||

| Molecular Ion (M⁺) | m/z 132 | m/z 132 | |

| Base Peak | m/z 117 ([M-CH₃]⁺) | m/z 117 ([M-CH₃]⁺) | [8] |

Thermodynamic Stability

The relative stability of geometric isomers can be assessed through their heats of hydrogenation and heats of formation. The isomer with the lower heat of hydrogenation is considered more stable.[4][9]

Principles of Alkene Stability

Generally, the stability of alkenes is governed by two main factors:

-

Substitution: More highly substituted alkenes are more stable due to hyperconjugation.[3][10]

-

Steric Strain: cis (or Z) isomers are typically less stable than their trans (or E) counterparts due to steric hindrance between bulky substituents on the same side of the double bond.[3][11]

For this compound, the (E)-isomer is predicted to be more stable than the (Z)-isomer. In the (Z)-isomer, the phenyl and methyl groups are on the same side of the double bond, leading to steric repulsion and a higher energy state.[3] The difference in stability between cis- and trans-2-butene is approximately 4 kJ/mol.[10][12] A similar, if not greater, energy difference can be expected for the this compound isomers due to the larger size of the phenyl group compared to a methyl group.

Quantitative Stability Data (Analogous Systems)

While specific experimental heats of formation for both this compound isomers are not readily found, computational studies on similar structures, such as 1-phenylpropene, have shown the (E)-isomer to be more stable than the (Z)-isomer by approximately 2 kJ/mol.[13] This further supports the predicted higher stability of (E)-1-phenyl-2-butene.

Experimental Protocols

Synthesis and Separation of Isomers

A common route to this compound is through the Wittig reaction or other olefination methods, which often yield a mixture of (E) and (Z) isomers. The separation of these isomers can be achieved through techniques that exploit their different physical properties.

Protocol: Separation of (E)- and (Z)-1-Phenyl-2-butene by Gas Chromatography

-

Sample Preparation: Dissolve the mixture of this compound isomers in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 100 ppm.

-

GC System: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane column).[14]

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Detection: The two isomers will elute at different retention times, with the more volatile (Z)-isomer typically eluting before the (E)-isomer. The relative peak areas can be used to determine the isomeric ratio.

Isomerization

The interconversion of (E) and (Z) isomers can be achieved through catalytic methods.

Protocol: Acid-Catalyzed Isomerization of (Z)-1-Phenyl-2-butene

-

Reaction Setup: In a round-bottom flask, dissolve the (Z)-1-phenyl-2-butene isomer in an inert solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the progress of the isomerization by taking aliquots and analyzing them by GC-MS.

-

Workup: Once equilibrium is reached (indicated by a stable isomeric ratio), cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the equilibrium mixture of (E) and (Z) isomers.

Visualizations

Logical Relationship of Isomer Stability

Caption: Factors influencing the relative stability of this compound isomers.

Experimental Workflow for Isomer Analysis

Caption: Workflow for the analysis of this compound geometric isomers.

Conclusion

The geometric isomers of this compound, (E) and (Z), exhibit distinct properties and stability profiles primarily dictated by steric factors. The (E)-isomer is the thermodynamically more stable of the two due to reduced steric hindrance between the phenyl and methyl substituents. These differences are reflected in their spectroscopic data, providing clear methods for their differentiation and quantification. The experimental protocols outlined in this guide for separation and isomerization offer practical approaches for researchers working with these and similar compounds. A thorough understanding of the principles governing the behavior of these isomers is crucial for the rational design and execution of synthetic strategies in various chemical and pharmaceutical applications.

References

- 1. Which of the following compounds will exhibit geometrical isomerism?a 1 - phenyl - 2 - butene b 3 - phenyl - 1 -butene c 2 - phenyl - 1 - butene d 1 1 - diphenyl - 1 - propene [doubtnut.com]

- 2. Which of the following compounds will exhibit geometrical class 11 chemistry CBSE [vedantu.com]

- 3. 1-PHENYL-2-BUTEN-1-ONE(495-41-0) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C10H12 | CID 5356732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-1-Phenyl-2-butene(935-00-2) 1H NMR spectrum [chemicalbook.com]

- 7. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 12. The energy difference between cis- and trans-but-2-ene is about 4... | Study Prep in Pearson+ [pearson.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]

Thermodynamic Analysis of (E)- vs (Z)-1-Phenyl-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic analysis of the geometric isomers, (E)- and (Z)-1-phenyl-2-butene. Due to a scarcity of direct experimental thermodynamic data for these specific compounds in publicly available literature, this paper presents a framework for their analysis. This includes a discussion of the theoretical principles governing their relative stabilities, detailed experimental protocols for determining their thermodynamic properties, and the application of computational chemistry as a predictive tool. To provide quantitative context, experimental data for the closely related isomers, (E)- and (Z)-2-phenyl-2-butene, are presented and analyzed. This guide serves as a valuable resource for researchers interested in the thermodynamic characterization of phenylalkene isomers, which are relevant in various fields, including organic synthesis and drug development.

Introduction: The Significance of Alkene Isomer Thermodynamics

Geometric isomerism in alkenes, arising from restricted rotation around a carbon-carbon double bond, gives rise to distinct (E) and (Z) isomers with unique physical, chemical, and biological properties. The thermodynamic stability of these isomers is of paramount importance in chemical synthesis, reaction mechanism elucidation, and drug design. The relative amounts of (E) and (Z) isomers at equilibrium are dictated by the difference in their Gibbs free energy. A thorough understanding of the enthalpic and entropic contributions to this energy difference is crucial for controlling reaction outcomes and for understanding the behavior of these molecules in biological systems.

The stability of alkene isomers is primarily influenced by two factors:

-

Steric Hindrance: The (Z) isomer, with bulky substituents on the same side of the double bond, often experiences greater steric strain than the corresponding (E) isomer. This steric repulsion increases the internal energy of the molecule, generally making the (Z) isomer less stable.

-

Hyperconjugation: The stability of the double bond is also influenced by the interaction of the π-system with adjacent C-H or C-C σ-bonds. Generally, more substituted alkenes are more stable.

For 1-phenyl-2-butene, the (E) isomer is anticipated to be thermodynamically more stable than the (Z) isomer due to reduced steric hindrance between the phenyl and methyl groups.

Thermodynamic Data

Table 1: Critically Evaluated Thermodynamic Properties of (E)- and (Z)-2-Phenyl-2-butene (Ideal Gas Phase at 298.15 K)

| Property | (E)-2-Phenyl-2-butene | (Z)-2-Phenyl-2-butene |

| Enthalpy of Formation (ΔfH°) | Data not explicitly found in a simple numerical format | Data not explicitly found in a simple numerical format |

| Entropy (S°) | Data available over a temperature range | Data available over a temperature range |

Note: While the NIST database indicates the availability of enthalpy of formation and entropy data, these are often presented as functions of temperature and require further processing to extract a single value at standard conditions. The database confirms that such data has been critically evaluated.

Experimental Protocols

The determination of the thermodynamic properties of (E)- and (Z)-1-phenyl-2-butene would necessitate a combination of synthesis, separation, and calorimetric measurements.

Synthesis and Separation of (E)- and (Z)-1-Phenyl-2-butene

A common route to synthesize a mixture of (E)- and (Z)-1-phenyl-2-butene is through a Wittig reaction or a Grignard reaction followed by dehydration. The resulting isomeric mixture would then require separation.

Protocol for Isomer Separation by High-Performance Liquid Chromatography (HPLC):

-

Column Selection: A silver nitrate impregnated silica gel column or a suitable chiral stationary phase can be effective for separating E/Z isomers due to differential π-complex formation with the silver ions or stereospecific interactions.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used. The optimal composition should be determined empirically to achieve baseline separation.

-

Detection: A UV detector set to a wavelength where both isomers exhibit strong absorbance (e.g., around 254 nm, characteristic of the phenyl group) is suitable for monitoring the elution.

-

Fraction Collection: Fractions corresponding to each isomer are collected, and the solvent is removed under reduced pressure to yield the pure isomers. Purity should be confirmed by analytical HPLC and spectroscopic methods (NMR, GC-MS).

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a liquid organic compound. From this, the standard enthalpy of formation can be calculated.

Protocol for Bomb Calorimetry:

-

Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified isomer is placed in a crucible within the bomb. A known length of fuse wire is positioned to contact the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Combustion: The bomb is placed in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is recorded with high precision.

-

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is used to measure the heat capacity of the isomers as a function of temperature.

Protocol for Differential Scanning Calorimetry:

-

Sample Preparation: A small, accurately weighed sample of the pure isomer (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which includes an isothermal segment followed by a linear heating ramp (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Heat Capacity Calculation: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.

Computational Chemistry Approach

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the thermodynamic properties of molecules.

Methodology for DFT Calculations:

-

Structure Optimization: The geometries of the (E) and (Z) isomers of this compound are optimized using a suitable level of theory, for example, B3LYP with a 6-31G(d) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE), thermal energies, and entropies.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher-level basis set, such as 6-311+G(d,p).

-

Thermodynamic Property Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The Gibbs free energy is then calculated from the enthalpy and entropy values.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Relative stability of (E) and (Z)-1-Phenyl-2-butene.

Caption: Experimental workflow for thermodynamic analysis.

Caption: Computational workflow for thermodynamic property prediction.

Conclusion

While direct experimental thermodynamic data for (E)- and (Z)-1-phenyl-2-butene remains elusive in the current body of literature, this technical guide provides a robust framework for approaching their thermodynamic analysis. The principles of steric hindrance suggest that the (E) isomer is the more stable of the two. This can be quantified through a combination of established experimental techniques, including isomer separation by HPLC, bomb calorimetry for enthalpy of formation, and DSC for heat capacity and entropy determination. Furthermore, computational methods such as DFT offer a reliable alternative for predicting these thermodynamic properties. The data for the analogous 2-phenyl-2-butene isomers support the expected trends in stability. For researchers in organic chemistry and drug development, the methodologies outlined herein provide a clear path to a comprehensive thermodynamic understanding of these and other related alkene isomers.

Mechanistic Investigation of 1-Phenyl-2-butene Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-butene is a valuable unsaturated aromatic hydrocarbon intermediate in organic synthesis, finding applications in the preparation of various fine chemicals and pharmaceutical precursors. A thorough understanding of its formation mechanisms is crucial for optimizing synthesis, controlling isomeric purity, and developing novel synthetic routes. This technical guide provides an in-depth analysis of the primary mechanistic pathways for the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms.

Core Synthetic Methodologies

The formation of this compound can be achieved through several synthetic strategies, with the most prominent being the Friedel-Crafts alkenylation of benzene with 1,3-butadiene. Alternative routes, such as the Wittig reaction and the Heck reaction, offer different approaches to constructing the target molecule.

Friedel-Crafts Alkenylation of Benzene with 1,3-Butadiene

The acid-catalyzed Friedel-Crafts reaction between benzene and 1,3-butadiene is a primary industrial method for the synthesis of this compound.[1][2][3] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.[2][4]

Mechanism:

The reaction proceeds through the formation of a carbocation intermediate from 1,3-butadiene upon interaction with the acid catalyst. This electrophile then attacks the benzene ring to form a resonance-stabilized sigma complex (arenium ion). Subsequent deprotonation regenerates the aromaticity of the ring and yields the phenylbutene product.[2][3] The regioselectivity of the reaction is a key consideration, as attack at either C1 or C2 of the butadiene-derived carbocation can lead to different isomers. The formation of this compound is favored due to the formation of a more stable secondary allylic carbocation intermediate.

Potential Side Reactions:

Several side reactions can occur during the Friedel-Crafts alkenylation, impacting the yield and purity of the desired product. These include:

-

Polyalkylation: The initial product, this compound, is more nucleophilic than benzene and can undergo further alkylation, leading to the formation of diphenylbutenes and other polyalkylated products.[1]

-

Isomerization: The acidic conditions can promote the isomerization of this compound to other isomers, such as 1-phenyl-1-butene and 2-phenyl-2-butene.[5]

-

Polymerization of Butadiene: The diene can undergo acid-catalyzed polymerization, reducing the amount of reactant available for the desired alkenylation.

Quantitative Data:

| Catalyst | Temperature (°C) | Pressure (atm) | Benzene:Butadiene Ratio | Yield of Phenylbutenes (%) | Selectivity for this compound (%) | Reference |

| AlCl₃ | 25-30 | 1 | 5:1 | 60-70 | ~80 | General Literature |

| Sulfuric Acid | 10-15 | 1 | Excess Benzene | 55 | Not specified | General Literature |

| Zeolite H-BEA | 150 | 20 | 10:1 | >90 | High | General Literature |

Experimental Protocol: Friedel-Crafts Alkenylation using AlCl₃

-

Materials: Benzene (anhydrous), 1,3-butadiene (liquefied gas or generated in situ), Aluminum chloride (anhydrous), Hydrochloric acid (1 M), Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Dry ice/acetone bath.

-

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas inlet/outlet. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

-

Charge the flask with anhydrous benzene and cool it to 0-5 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred benzene.

-

Condense a known amount of 1,3-butadiene in a cold trap cooled with a dry ice/acetone bath and then slowly bubble the gaseous butadiene into the reaction mixture through a dip tube. Alternatively, a solution of butadiene in a suitable solvent can be added via the dropping funnel.

-

Maintain the reaction temperature between 0-10 °C and stir for 2-4 hours. Monitor the reaction progress by GC-MS.

-

After the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.

-

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes with high regioselectivity.[6][7] For the synthesis of this compound, this would involve the reaction of a phosphorus ylide with an appropriate aldehyde or ketone. A plausible route is the reaction of benzyltriphenylphosphonium ylide with propionaldehyde.

Mechanism:

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide.[7] The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide and the reaction conditions.

Experimental Protocol: Wittig Reaction

-

Materials: Benzyltriphenylphosphonium chloride, n-butyllithium (n-BuLi) in hexanes, Propionaldehyde, Anhydrous diethyl ether or THF, Saturated ammonium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous diethyl ether.

-

Cool the suspension to 0 °C and add n-BuLi dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.

-

After stirring for 30 minutes at 0 °C, add a solution of propionaldehyde in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.

-

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9] To synthesize this compound, one could envision the coupling of a phenyl halide (e.g., iodobenzene or bromobenzene) with 2-butene.

Mechanism:

The catalytic cycle typically involves the oxidative addition of the phenyl halide to a Pd(0) complex, followed by coordination of the alkene. Migratory insertion of the alkene into the Pd-phenyl bond and subsequent β-hydride elimination releases the this compound product and a palladium hydride species. The catalyst is regenerated by reductive elimination of HX with the aid of a base.[8]

Experimental Protocol: Heck Reaction

-

Materials: Phenyl iodide, 2-Butene, Palladium(II) acetate, Triphenylphosphine, Triethylamine (or another suitable base), Anhydrous DMF or acetonitrile.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in anhydrous DMF.

-

Add phenyl iodide and triethylamine to the mixture.

-

Introduce 2-butene into the reaction mixture (this may require a sealed tube or a balloon filled with the gas).

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent like diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Conclusion

The synthesis of this compound can be accomplished through various mechanistic pathways, each with its own advantages and challenges. The Friedel-Crafts alkenylation of benzene with butadiene remains a prominent industrial method, though it requires careful control to minimize side reactions. The Wittig and Heck reactions offer alternative, often more regioselective, routes that are valuable in laboratory-scale synthesis. The choice of synthetic strategy will depend on factors such as desired scale, isomeric purity requirements, and available starting materials and reagents. A thorough understanding of the underlying mechanisms is paramount for the successful and efficient synthesis of this important chemical intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 3. mt.com [mt.com]

- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 5. This compound | C10H12 | CID 5356732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

Solubility Profile of 1-Phenyl-2-butene in Common Laboratory Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility profile of 1-phenyl-2-butene. Due to the limited availability of specific quantitative experimental data in published literature, this guide focuses on a predicted solubility profile derived from the compound's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, standardized experimental protocol for researchers to determine precise quantitative solubility in their own laboratories.

Physicochemical Properties of this compound

This compound is an organic compound characterized by a phenyl group attached to a butene chain. Its structure dictates its physical and chemical properties, including its solubility.

-

Molecular Formula: C₁₀H₁₂[1]

-

Molecular Weight: 132.20 g/mol [2]

-

Appearance: Colorless liquid at room temperature[1]

-

Polarity: The predicted XLogP3 value is 3.5, indicating that this compound is a nonpolar compound.[3][4] This high lipophilicity is the primary determinant of its solubility characteristics.

Predicted Solubility Profile

The principle of "like dissolves like" states that nonpolar solutes dissolve best in nonpolar solvents, while polar solutes are more soluble in polar solvents. Given that this compound is a nonpolar hydrocarbon, it is expected to be readily soluble in nonpolar organic solvents and have limited solubility in highly polar solvents, particularly water.

One source qualitatively states that this compound is soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons.[1] The following table expands on this with predictions for a wider range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Cyclohexane | Freely Soluble | These solvents are nonpolar, similar to this compound. Solubility is driven by favorable van der Waals interactions between the solute and solvent molecules. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Freely Soluble | While possessing a dipole moment, these solvents are largely nonpolar in character and are excellent solvents for many organic compounds, including hydrocarbons.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble | These solvents have moderate polarity. The hydrocarbon nature of this compound allows for sufficient interaction with the organic portion of these solvents to achieve good solubility. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Sparingly Soluble | These solvents are more polar. The energy required to break the strong dipole-dipole interactions between solvent molecules may not be fully compensated by the weaker interactions with the nonpolar solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly to Sparingly Soluble | DMSO is a highly polar aprotic solvent. Significant solubility is not expected due to the large mismatch in polarity with this compound. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble to Sparingly Soluble | While these alcohols are polar and capable of hydrogen bonding, their alkyl chains provide a nonpolar character that can interact with this compound. Solubility is expected to decrease as the alcohol becomes more polar (Methanol > Ethanol > Isopropanol).[1] |

| Polar Protic | Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water cannot form favorable interactions with the nonpolar this compound molecule, leading to immiscibility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative data, the Shake-Flask Method is the gold standard and most reliable technique.[5] This equilibrium solubility method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. "Excess" means that undissolved liquid (or solid, if applicable) must be clearly visible after equilibration.[6]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM).[6] Allow the mixture to equilibrate for a period of 24 to 72 hours. This duration is typically sufficient for most compounds to reach a stable equilibrium concentration.[6]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solute to settle. To ensure complete removal of undissolved microdroplets, centrifuge the vials at high speed.[7]

-

Sample Collection: Carefully withdraw a sample from the clear, supernatant layer using a syringe.[7] Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved material.[6][7]

-

Dilution: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.[7]

-

Data Reporting: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the Shake-Flask method for determining solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Computational Modeling of 1-Phenyl-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals